1,5,5-Trimethylhydantoin
Overview
Description
1,5,5-Trimethylhydantoin is a cyclic imidazolidine derivative of trimethylamine. It is a colorless, odorless solid with a melting point of 120°C.
Mechanism of Action
Target of Action
1,5,5-Trimethylhydantoin, also known as 1,5,5-Trimethylimidazolidine-2,4-dione or Hydantoin, 1,5,5-trimethyl-, is a non-isotopic internal standard
Mode of Action
It is known to be used in the synthesis of other compounds .
Biochemical Pathways
It is used as a reactant in the synthesis of selective inhibitors of hepatitis C virus NS3 serine protease and selective angiotensin II AT2 receptor agonists with reduced CYP 450 inhibition .
Result of Action
It is known to be used as a reactant in chemical reactions .
Action Environment
It is known that the compound is stable under normal temperatures and pressures .
Preparation Methods
1,5,5-Trimethylhydantoin can be synthesized through several methods. One common method involves the reaction of trimethylamine with glyoxal in the presence of ammonia . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours. The product is then purified through recrystallization.
In industrial production, the compound is often synthesized using a continuous flow reactor, which allows for better control of reaction conditions and higher yields . The reaction involves the same starting materials but is carried out at a higher temperature and pressure to increase the reaction rate.
Chemical Reactions Analysis
1,5,5-Trimethylhydantoin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide. The major product formed from this reaction is 1,5,5-trimethylimidazolidine-2,4,5-trione.
Reduction: Reduction of 1,5,5-trimethylimidazolidine-2,4-dione can be achieved using sodium borohydride or lithium aluminum hydride, resulting in the formation of 1,5,5-trimethylimidazolidine.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or amines, to form substituted imidazolidine derivatives.
Scientific Research Applications
1,5,5-Trimethylhydantoin has a wide range of applications in scientific research and industry :
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reducing agent in various chemical reactions.
Biology: The compound has been studied for its potential use in the development of new drugs, particularly in the field of anticancer research.
Medicine: It has shown potential as an anticonvulsant agent and is being investigated for its antihyperglycemic properties.
Industry: The compound is used in the production of polymers and as a corrosion inhibitor for mild steel.
Comparison with Similar Compounds
1,5,5-Trimethylhydantoin is similar to other hydantoin derivatives, such as 3,5,5-trimethylimidazolidine-2,4-dione and 5,5-dimethylhydantoin . it is unique in its ability to form stable complexes with metal ions and its high reactivity in various chemical reactions. This makes it a valuable compound in both scientific research and industrial applications.
Similar Compounds
- 3,5,5-Trimethylimidazolidine-2,4-dione
- 5,5-Dimethylhydantoin
- 1,3-Dimethylimidazolidine-2,4-dione
Properties
IUPAC Name |
1,5,5-trimethylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-6(2)4(9)7-5(10)8(6)3/h1-3H3,(H,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYIPTYJBRGSSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218642 | |
Record name | 1,5,5-Trimethylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6851-81-6 | |
Record name | 1,5,5-Trimethyl-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6851-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5,5-Trimethylimidazolidine-2,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006851816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5,5-Trimethylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5,5-trimethylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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